CCG-2046

Description

Structure

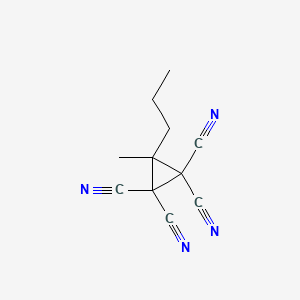

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAQSPOCQDQFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(C1(C#N)C#N)(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294828 | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13017-69-1 | |

| Record name | NSC98338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-2046 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCG-2046 on RGS4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling, primarily through its GTPase-activating protein (GAP) activity on Gαi and Gαq subunits.[1][2] Its dysregulation has been implicated in various neurological and cardiovascular disorders, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of CCG-2046, a small molecule inhibitor of RGS4. We will delve into the quantitative data defining its inhibitory potency, the detailed experimental protocols utilized for its characterization, and the molecular interactions governing its function. This document is intended to serve as a detailed resource for researchers actively engaged in the study of RGS proteins and the development of novel GPCR-targeted therapeutics.

RGS4 Signaling Pathway and the Role of this compound

RGS4 functions by accelerating the intrinsic GTP hydrolysis rate of active Gα subunits, thereby terminating the signal initiated by GPCR activation.[2][3] this compound disrupts this process by inhibiting the interaction between RGS4 and its Gα subunit partners.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on the RGS4-Gαo interaction has been quantified, providing a key benchmark for its activity.

| Compound | Assay Type | Target Interaction | IC50 (µM) | Reference |

| This compound | Flow Cytometry Protein Interaction Assay | RGS4-Gαo | 4.3 | [3][4] |

Mechanism of Action: Covalent Modification

While direct evidence for this compound is still emerging, extensive studies on the closely related compound, CCG-4986, strongly suggest a mechanism involving covalent modification of a specific cysteine residue on RGS4.[5][6] Mass spectrometry analysis of RGS4 treated with CCG-4986 identified a covalent adduct, and site-directed mutagenesis revealed that Cysteine-132 (Cys-132) is essential for this interaction.[5] This covalent modification is believed to sterically hinder the binding of the Gα subunit.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound and related RGS4 inhibitors.

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput assay was instrumental in the initial identification and characterization of RGS4 inhibitors.[7]

Protocol:

-

Bead Preparation: Avidin-coated polystyrene microspheres are washed and resuspended in a suitable binding buffer.

-

RGS4 Immobilization: Biotinylated RGS4 is incubated with the avidin-coated beads to allow for coupling.

-

Compound Incubation: The RGS4-coupled beads are incubated with varying concentrations of this compound or other test compounds.

-

Gαo Binding: Fluorescently labeled, activated Gαo (in the presence of AlF4-) is added to the bead-compound mixture and incubated to allow for protein-protein interaction.

-

Flow Cytometry: The samples are analyzed on a flow cytometer, which measures the fluorescence associated with individual beads.

-

Data Analysis: A decrease in bead-associated fluorescence in the presence of the compound indicates inhibition of the RGS4-Gαo interaction. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Single-Turnover GTPase Assay

This assay directly measures the GAP activity of RGS4 and its inhibition by this compound.

Protocol:

-

Gαo Loading: Purified Gαo is loaded with [γ-³²P]GTP in a low-magnesium buffer.

-

Reaction Initiation: The [γ-³²P]GTP-loaded Gαo is mixed with RGS4 in the presence or absence of this compound.

-

GTP Hydrolysis: The reaction is allowed to proceed for a defined period, during which RGS4 accelerates the hydrolysis of GTP to GDP and free [³²P]phosphate.

-

Reaction Quenching: The reaction is stopped by the addition of a solution containing activated charcoal, which binds to the unhydrolyzed [γ-³²P]GTP.

-

Quantification: The mixture is centrifuged, and the radioactivity in the supernatant, corresponding to the released [³²P]phosphate, is measured by scintillation counting.

-

Data Analysis: The rate of GTP hydrolysis is calculated, and the inhibitory effect of this compound is determined.

Permeabilized Cell Adenylyl Cyclase Assay

This cell-based assay assesses the functional consequence of RGS4 inhibition on a downstream signaling event.[7]

Protocol:

-

Cell Culture and Permeabilization: Cells expressing a relevant GPCR (e.g., the µ-opioid receptor) are cultured and then permeabilized with a mild detergent to allow the entry of exogenous proteins and compounds.

-

Assay Setup: The permeabilized cells are incubated with an adenylyl cyclase activator (e.g., forskolin) and a GPCR agonist (e.g., DAMGO) to inhibit cAMP production.

-

RGS4 and Inhibitor Addition: Recombinant RGS4 is added to the assay, which attenuates the agonist-induced inhibition of adenylyl cyclase. This compound is co-incubated to assess its ability to reverse the effect of RGS4.

-

cAMP Measurement: The reaction is stopped, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable method, such as a competitive binding assay.

-

Data Analysis: The ability of this compound to restore the agonist-induced inhibition of adenylyl cyclase in the presence of RGS4 is quantified.

Conclusion

This compound is a valuable chemical probe for studying the role of RGS4 in cellular signaling. Its mechanism of action, likely through covalent modification of Cys-132, provides a basis for the rational design of more potent and selective RGS4 inhibitors. The experimental protocols detailed herein offer a robust framework for the continued investigation of RGS4-targeted therapeutics. This guide serves as a foundational resource for researchers aiming to further elucidate the therapeutic potential of RGS4 inhibition.

References

- 1. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roger Sunahara | UCSD Profiles [profiles.ucsd.edu]

- 6. Assay of RGS protein activity in vitro using purified components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CCG-2046: A Potent Modulator of TNF-α Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

CCG-2046 has been identified as a notable inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, a key cytokine implicated in a wide range of inflammatory diseases and immune disorders. This document provides a comprehensive technical overview of this compound, focusing on its activity as a TNF-α signaling inhibitor. It summarizes key quantitative data, details the experimental protocols used to ascertain its efficacy, and visualizes the relevant biological pathways to support further research and development efforts. While this compound is also characterized as an inhibitor of Regulator of G protein Signaling 4 (RGS4), this guide will focus on its effects on the TNF-α pathway.

Quantitative Data Summary

The inhibitory activity of this compound on TNF-α production has been quantified using various cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values obtained in these studies.

| Assay Type | Cell Line | Stimulant | IC50 (µM) | Reference |

| HTRF Assay | THP-1 | LPS | 2.32 | [1] |

| ELISA | THP-1 | LPS | 0.66 | [1] |

| Target | Assay Type | IC50 (µM) | Reference |

| RGS4-Gαo interaction | Flow Cytometry Protein Interaction Assay | 4.3 | [1][2] |

Mechanism of Action

While the precise mechanism by which this compound inhibits TNF-α production is not fully elucidated, the available data suggests it acts at the level of TNF-α release from stimulated immune cells. The compound has been shown to reduce the amount of secreted TNF-α in response to lipopolysaccharide (LPS) stimulation in THP-1 monocytic cells.[1]

It is important to note that this compound is also a known inhibitor of RGS4.[1][2] RGS proteins are key regulators of G protein-coupled receptor (GPCR) signaling. It is plausible that the inhibition of TNF-α production by this compound could be a downstream consequence of its activity on RGS4 or other signaling pathways that cross-talk with the TNF-α production machinery. Both LPS and TNF-α have been shown to downregulate RGS4, suggesting a potential feedback loop that could be modulated by this compound.[1]

Signaling Pathways

To understand the context of this compound's activity, it is crucial to visualize the TNF-α signaling pathway and its downstream effects, particularly the activation of NF-κB, a key transcription factor for inflammatory genes.

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the information provided in the referenced literature.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TNF-α

This assay is a no-wash, cell-based method for the quantitative measurement of TNF-α in cell supernatants.

Objective: To quantify the amount of TNF-α secreted by THP-1 cells following stimulation with LPS and treatment with this compound.

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

HTRF TNF-α assay kit (containing anti-TNF-α antibody conjugated to a donor fluorophore and an acceptor fluorophore)

-

1536-well assay plates

-

Plate reader capable of HTRF measurement (e.g., Envision plate reader)

Procedure:

-

Cell Plating: Dispense 3,000 THP-1 cells per well in a 1536-well plate.

-

Compound Addition: Add 23 nL of this compound at various concentrations (or DMSO as a vehicle control) to the appropriate wells.

-

Stimulation: Add 1 µL of assay medium containing 5 µg/mL LPS to achieve a final concentration of 1 µg/mL. For negative controls, add medium without LPS.

-

Incubation: Incubate the plate for 17 hours at 37°C in a humidified incubator.

-

Detection: Add 5 µL of the HTRF anti-TNF-α cryptate/XL665 mixture to each well.

-

Final Incubation: Incubate the plate at room temperature for 3 hours.

-

Measurement: Read the fluorescence intensity at 615 nm and 665 nm with an excitation wavelength of 320 nm using a compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 615 nm) and plot the concentration-response curves to determine the IC50 value of this compound.

Caption: Workflow for the HTRF-based TNF-α assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This is a traditional, plate-based immunoassay for the quantification of TNF-α.

Objective: To measure the concentration of TNF-α in the supernatant of THP-1 cells treated with this compound and stimulated with LPS.

Materials:

-

THP-1 cells

-

Cell culture medium

-

LPS

-

This compound

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well microplates

-

Wash buffer

-

Stop solution

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Plating: Plate THP-1 cells at a density of 4.8 x 10^4 cells per well in 200 µL of culture medium in a 96-well plate.

-

Compound and Stimulant Addition: Add 25 µL of culture medium containing this compound at various concentrations (final concentrations ranging from 1.6 nM to 30 µM). Then, add LPS to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 17 hours at 37°C.

-

Sample Collection: Carefully remove the cell culture supernatants for TNF-α measurement.

-

ELISA Protocol: Follow the manufacturer's instructions for the human TNF-α ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected cell supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a biotinylated detection antibody.

-

Incubating and washing the plate.

-

Adding streptavidin-HRP conjugate.

-

Incubating and washing the plate.

-

Adding a substrate solution (e.g., TMB) and incubating for color development.

-

Adding a stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α in the samples. Plot the concentration-response curve for this compound to determine its IC50 value.[3]

Caption: General workflow for the ELISA-based TNF-α assay.

NF-κB Reporter Gene Assay

This assay measures the activation of the NF-κB signaling pathway, a key downstream effector of TNF-α signaling.

Objective: To determine if this compound can inhibit TNF-α-induced NF-κB activation.

Materials:

-

HEK293 or other suitable cells stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium.

-

Recombinant human TNF-α.

-

This compound.

-

Luciferase assay reagent.

-

96-well plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulation: Add a sub-maximal concentration of TNF-α to the wells to induce NF-κB activation.

-

Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 6-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a plate luminometer.

-

Data Analysis: Express the results as a percentage of the TNF-α-induced response and calculate the IC50 value for this compound's inhibition of NF-κB activation.

Conclusion and Future Directions

This compound demonstrates potent inhibitory effects on the production of the pro-inflammatory cytokine TNF-α in cellular models. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate this compound.

A key area for future research is the elucidation of the precise molecular mechanism by which this compound inhibits TNF-α signaling. Investigating the potential interplay between its known activity as an RGS4 inhibitor and its effects on the TNF-α pathway will be crucial. This could involve studies to assess direct binding to components of the TNF-α pathway, effects on TNF-α converting enzyme (TACE) activity, or modulation of upstream signaling events that regulate TNF-α gene expression and protein synthesis. A deeper understanding of its mechanism of action will be vital for the continued development of this compound as a potential therapeutic agent for TNF-α-mediated inflammatory diseases.

References

The Discovery and Synthesis of CCG-2046: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-2046 is a small molecule inhibitor identified as a modulator of key cellular signaling pathways. Primarily characterized as an inhibitor of Regulator of G-protein Signaling 4 (RGS4), it has also been reported to inhibit Tumor Necrosis Factor-alpha (TNF-α). This dual activity makes this compound a compound of interest for investigating the interplay between G-protein coupled receptor (GPCR) signaling and inflammatory pathways. This document provides a comprehensive technical guide on the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering inhibitors of the RGS4 protein. The screen utilized a flow cytometry-based protein interaction assay to measure the binding of RGS4 to its target, the G-protein α subunit Gαo[1]. In this assay, compounds that disrupted the RGS4-Gαo interaction were identified as potential inhibitors.

Separately, this compound was also identified as an inhibitor of TNF-α production in a high-throughput screen using a homogeneous time-resolved fluorescence (HTRF) assay in THP-1 cells[2][3]. This discovery highlighted a potential role for this compound in modulating inflammatory responses.

Synthesis of this compound

A plausible synthetic approach would involve the reaction of an alkene precursor, such as 2-methyl-1-pentene, with bromomalononitrile in the presence of a reducing agent.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via the Wideqvist reaction.

Biological Activity and Quantitative Data

This compound has demonstrated inhibitory activity in two distinct biological assays, targeting both RGS4 and TNF-α. The quantitative data for these activities are summarized in the table below.

| Target | Assay Type | IC50 Value (µM) | Reference |

| RGS4-Gαo Interaction | Flow Cytometry Protein Interaction Assay | 4.3 | [1] |

| TNF-α Production | HTRF (in THP-1 cells) | 2.32 | [2][3] |

| TNF-α Production | ELISA (in THP-1 cells) | 0.66 | [3][4] |

Signaling Pathways

RGS4-Mediated G-Protein Signaling

RGS4 is a negative regulator of GPCR signaling. It accelerates the intrinsic GTPase activity of Gα subunits, leading to the termination of the signal. By inhibiting RGS4, this compound can prolong the signaling activity of certain GPCRs.

Caption: Inhibition of RGS4 by this compound enhances GPCR signaling.

TNF-α Signaling Pathway

TNF-α is a pro-inflammatory cytokine that binds to its receptor (TNFR) to initiate a signaling cascade, often culminating in the activation of the transcription factor NF-κB. By inhibiting TNF-α production, this compound can attenuate this inflammatory signaling.

References

Biochemical Properties of CCG-2046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-2046 is a small molecule inhibitor with demonstrated activity against Regulator of G-protein Signaling 4 (RGS4) and Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive overview of the known biochemical properties of this compound, including its inhibitory activities, the experimental methodologies used for their determination, and the relevant signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound has been identified as a dual-target inhibitor, exhibiting effects on both G-protein coupled receptor (GPCR) signaling modulation and inflammatory pathways. Its ability to inhibit RGS4 suggests potential therapeutic applications in conditions where potentiation of GPCR signaling is desired. Furthermore, its inhibitory action on TNF-α, a key pro-inflammatory cytokine, indicates its potential relevance in inflammatory and autoimmune diseases. This guide will delve into the quantitative biochemical data available for this compound and the detailed protocols for the assays used in its characterization.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against two distinct biological targets: RGS4 and TNF-α. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a biological target by 50%, are summarized in the table below.

| Target | Assay Type | IC50 Value (µM) | Reference |

| RGS4-Gαo Interaction | Flow Cytometry Protein Interaction Assay | 4.3 | |

| TNF-α | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | 2.32 | |

| TNF-α | Enzyme-Linked Immunosorbent Assay (ELISA) | 0.66 |

Note: While IC50 values are a standard measure of inhibitor potency, the determination of the binding affinity constant (Ki) would provide a more direct measure of the strength of the interaction between this compound and its targets. At present, specific Ki values for this compound are not publicly available. Additionally, a comprehensive selectivity profile of this compound against other RGS proteins or a broader panel of biological targets has not been reported.

Mechanism of Action and Signaling Pathways

Inhibition of RGS4 and Modulation of GPCR Signaling

Regulator of G-protein Signaling (RGS) proteins, such as RGS4, are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate the signaling cascade.

This compound inhibits the interaction between RGS4 and the Gαo subunit. By disrupting this interaction, this compound effectively prolongs the active, GTP-bound state of the Gα subunit, thereby amplifying downstream signaling.

Inhibition of TNF-α

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of inflammatory diseases. This compound has been shown to inhibit TNF-α, although the precise molecular mechanism of this inhibition has not been fully elucidated.

Experimental Protocols

RGS4 Inhibition Assay: Flow Cytometry Protein Interaction Assay

The determination of the IC50 value for this compound against the RGS4-Gαo interaction was performed using a high-throughput flow cytometry-based protein interaction assay.

Principle: This assay measures the binding of a fluorescently labeled protein to a second protein that is immobilized on microsphere beads. Inhibition of this interaction by a small molecule results in a decrease in the fluorescence signal associated with the beads.

Methodology:

-

Protein Preparation: Recombinant RGS4 is biotinylated and Gαo is labeled with a fluorescent dye (e.g., Alexa Fluor).

-

Bead Coupling: Avidin-coated microsphere beads are incubated with the biotinylated RGS4 to allow for stable immobilization.

-

Assay Reaction: The RGS4-coupled beads are incubated with fluorescently labeled Gαo in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Flow Cytometry Analysis: The reaction mixture is analyzed using a flow cytometer. The instrument identifies the microsphere beads and quantifies the mean fluorescence intensity associated with each bead.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of this compound. The IC50 value is calculated by fitting the data to a dose-response curve.

TNF-α Inhibition Assays

Principle: HTRF is a proximity-based assay that utilizes fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. In this assay, two antibodies targeting different epitopes on TNF-α are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), respectively. When both antibodies bind to the same TNF-α molecule, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this binding will lead to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: A solution containing TNF-α, the donor-labeled antibody, and the acceptor-labeled antibody is prepared.

-

Incubation: Varying concentrations of this compound are added to the reagent mixture and incubated to allow for binding to reach equilibrium.

-

Signal Detection: The fluorescence is read on a plate reader capable of time-resolved fluorescence measurements, exciting the donor and measuring emission from both the donor and the acceptor.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Principle: This is a sandwich ELISA designed to quantify the amount of TNF-α. An antibody specific for TNF-α is coated onto a microplate well. The sample containing TNF-α is added, followed by a second, enzyme-conjugated antibody that also binds to TNF-α. The addition of a substrate for the enzyme results in a colorimetric signal that is proportional to the amount of TNF-α present. An inhibitor will reduce the amount of detectable TNF-α.

Methodology:

-

Coating: A microplate is coated with a capture antibody specific for TNF-α.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: The sample containing TNF-α is incubated with varying concentrations of this compound before being added to the wells.

-

Detection Antibody: An enzyme-conjugated detection antibody specific for TNF-α is added.

-

Substrate Addition: A chromogenic substrate is added, and the reaction is allowed to develop.

-

Signal Quantification: The reaction is stopped, and the absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the inhibitor concentration to determine the IC50.

Relationship to the Rho/MKL/SRF Pathway

It is important to note that while other compounds from the "CCG" chemical series, such as CCG-1423, have been extensively characterized as inhibitors of the Rho/Myocardin-Related Transcription Factor (MKL)/Serum Response Factor (SRF) signaling pathway, there is currently no direct evidence in the public domain to suggest that this compound shares this mechanism of action. The inhibitory effects of this compound appear to be focused on RGS4 and TNF-α.

Conclusion

This compound is a valuable research tool for studying the roles of RGS4 and TNF-α in various physiological and pathological processes. Its dual inhibitory activity presents a unique pharmacological profile. Further investigation is warranted to determine its binding affinity (Ki), selectivity, and to fully elucidate its mechanism of action, particularly with respect to TNF-α inhibition. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

The Covalent Modification of RGS4 Cysteine Residues by Small-Molecule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G protein Signaling 4 (RGS4) is a critical negative regulator of G protein-coupled receptor (GPCR) signaling, making it an attractive therapeutic target. Small-molecule inhibitors of RGS4 have been identified, with a subset acting through covalent modification of specific cysteine residues. This technical guide provides an in-depth analysis of this inhibitory mechanism, with a primary focus on the well-characterized covalent inhibitor CCG-4986. While another compound, CCG-2046, has been identified as an RGS4 inhibitor, detailed public data on its covalent modification mechanism is currently lacking. Therefore, this paper will use the extensive data available for CCG-4986 as a comprehensive case study to illustrate the principles of covalent inhibition of RGS4, including the quantitative analysis of its effects, the experimental protocols used for its characterization, and the key signaling pathways involved.

Introduction to RGS4 and its Inhibition

Regulator of G protein Signaling (RGS) proteins are a family of cellular proteins that accelerate the intrinsic GTP hydrolysis rate of the α-subunits of heterotrimeric G proteins, effectively turning off GPCR signaling.[1] RGS4 is predominantly expressed in the brain and heart and has been implicated in various physiological and pathological processes, including neuropsychiatric disorders and cardiovascular disease.[1] The development of small-molecule inhibitors of RGS4 is a promising strategy for modulating GPCR signaling for therapeutic benefit.[2]

One effective strategy for RGS4 inhibition is the use of covalent inhibitors that form a stable bond with the protein, often leading to prolonged and irreversible inhibition.[2][3] Cysteine residues, with their reactive thiol groups, are common targets for such covalent modifiers.[3]

This compound and CCG-4986: RGS4 Inhibitors

This compound and CCG-4986 are two small molecules identified as inhibitors of the RGS4-Gαo interaction.[2][4][5] While both are recognized as potent inhibitors, the mechanism of action has been extensively detailed for CCG-4986, revealing a covalent modification of specific cysteine residues within RGS4.[2][3]

Quantitative Analysis of RGS4 Inhibition

The inhibitory activity of small molecules against RGS4 is quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors.

| Compound | Assay | Target Interaction | IC50 (μM) | Reference |

| This compound | Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4-Gαo | 4.3 | [4][5] |

| CCG-4986 | Flow Cytometry Protein Interaction Assay (FCPIA) | RGS4-Gαo | ~3-5 | [2] |

Table 1: Inhibitory Potency of this compound and CCG-4986 against the RGS4-Gαo Interaction. This table summarizes the reported IC50 values for the inhibition of the RGS4-Gαo interaction.

Covalent Modification of RGS4 by CCG-4986

Detailed mechanistic studies have demonstrated that CCG-4986 acts as a covalent inhibitor of RGS4 by modifying specific, solvent-exposed cysteine residues.[2][3]

Mass Spectrometry Analysis of the Covalent Adduct

Mass spectrometry (MS) has been instrumental in confirming the covalent nature of the interaction between CCG-4986 and RGS4. These studies have identified the mass of the adduct and the specific residues that are modified.[3]

| Parameter | Observation | Reference |

| Molecular Weight of RGS4 | 19,743 Da | [3] |

| Molecular Weight of RGS4 + 1 CCG-4986 adduct | 19,896 Da | [3] |

| Molecular Weight of RGS4 + 2 CCG-4986 adducts | 20,050 Da | [3] |

| Mass of CCG-4986 Adduct | 153 Da | [3] |

| Modified Cysteine Residues | Cys71, Cys132, Cys148 | [3][6] |

Table 2: Mass Spectrometry Data for the Covalent Modification of RGS4 by CCG-4986. This table presents the mass spectrometry data identifying the covalent adduct of CCG-4986 on RGS4.

Signaling Pathway of RGS4 Inhibition

The covalent modification of RGS4 by inhibitors like CCG-4986 disrupts its interaction with Gα subunits, thereby prolonging GPCR signaling.

Figure 1: RGS4 Signaling and Inhibition. This diagram illustrates the canonical GPCR signaling pathway, the regulatory role of RGS4, and the inhibitory mechanism of CCG-4986 through covalent modification.

Experimental Protocols

The characterization of covalent RGS4 inhibitors involves a series of biochemical and biophysical assays.

Mass Spectrometry for Adduct Identification

This protocol outlines the general steps for identifying covalent adducts on RGS4 using mass spectrometry.

Figure 2: Mass Spectrometry Workflow. This diagram outlines the experimental workflow for the identification of covalent modifications on RGS4.

Protocol:

-

Protein Incubation: Recombinant RGS4 protein is incubated with the covalent inhibitor (e.g., CCG-4986) at a specific molar ratio and for a defined period at room temperature.

-

Reaction Quenching: The reaction is stopped, for example, by the addition of a quenching agent or by rapid buffer exchange.

-

Intact Protein Analysis: The molecular weight of the intact protein is determined using electrospray ionization mass spectrometry (ESI-MS) to detect the mass shift corresponding to the covalent adduct.

-

Tryptic Digestion: The protein is digested with trypsin to generate smaller peptide fragments.

-

Peptide Mass Fingerprinting: The resulting peptides are analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to identify peptides with a mass increase corresponding to the adduct.

-

Tandem Mass Spectrometry (MS/MS): Peptides identified as modified are subjected to tandem mass spectrometry to pinpoint the exact cysteine residue that has been modified.

Flow Cytometry Protein Interaction Assay (FCPIA)

FCPIA is a high-throughput method used to screen for and characterize inhibitors of protein-protein interactions, such as the RGS4-Gαo interaction.

Protocol:

-

Bead Coupling: Biotinylated RGS4 is coupled to streptavidin-coated fluorescent beads.

-

Inhibitor Incubation: The RGS4-coupled beads are incubated with varying concentrations of the test compound (e.g., this compound or CCG-4986).

-

Gαo Addition: Fluorescently labeled, activated Gαo is added to the wells.

-

Flow Cytometry: The fluorescence associated with the beads is measured using a flow cytometer. A decrease in fluorescence indicates inhibition of the RGS4-Gαo interaction.

Logical Framework for Covalent Inhibition

The identification and characterization of covalent RGS4 inhibitors follow a logical progression of experiments.

Figure 3: Logical Workflow for Inhibitor Characterization. This diagram illustrates the logical flow of experiments from initial screening to the confirmation of a covalent inhibitory mechanism.

Conclusion

The covalent modification of cysteine residues represents a validated and effective mechanism for the inhibition of RGS4. The detailed characterization of CCG-4986 provides a clear blueprint for the discovery and development of novel covalent RGS4 inhibitors. While this compound is a known RGS4 inhibitor, further studies are required to elucidate whether it acts via a similar covalent mechanism. The experimental protocols and logical frameworks presented in this guide offer a comprehensive resource for researchers in the field of GPCR signaling and drug discovery. By applying these methodologies, the scientific community can continue to advance the development of potent and selective RGS4 inhibitors for the potential treatment of a range of human diseases.

References

- 1. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Allosteric Inhibition of the Regulator of G Protein Signaling–Gα Protein–Protein Interaction by CCG-4986 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of CCG-2046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-2046 is a small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4), a protein that plays a critical role in attenuating G-protein-coupled receptor (GPCR) signaling pathways. By accelerating the intrinsic GTPase activity of Gα subunits, RGS proteins shorten the duration of signaling cascades. Inhibition of RGS4, therefore, presents a therapeutic strategy for enhancing the signaling of specific GPCRs, with potential applications in various disease states. This compound was identified through a high-throughput screening campaign and has been characterized as an inhibitor of the RGS4-Gαo protein-protein interaction. This document provides an in-depth technical guide to the structural activity relationship (SAR) of this compound, its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action

This compound functions as an inhibitor of the RGS4 protein. Its primary mechanism of action is the disruption of the interaction between RGS4 and the Gαo subunit of heterotrimeric G-proteins.[1] This inhibition has been quantified with an IC50 value of 4.3 μM in a flow cytometry-based protein interaction assay.[1][2]

While a detailed structural activity relationship (SAR) study focused specifically on a series of this compound analogs is not extensively available in the public domain, significant insights can be drawn from the closely related compound, CCG-4986, which was identified in the same high-throughput screen.[3][4] Studies on CCG-4986 have revealed a covalent mechanism of action, targeting surface-exposed cysteine residues on RGS4.[5][6] This covalent modification is believed to cause steric hindrance, thereby preventing the binding of the Gα subunit.[5][6] Given the structural similarities and shared origin, it is highly probable that this compound employs a similar covalent mechanism.

In addition to its activity as an RGS4 inhibitor, this compound has also been identified as an inhibitor of Tumor Necrosis Factor-α (TNF-α).[2] It has demonstrated IC50 values of 2.32 µM in a Homogeneous Time Resolved Fluorescence (HTRF) assay and 0.66 µM in an ELISA assay for TNF-α inhibition.[2] This dual activity suggests that this compound may have broader pharmacological effects than a purely selective RGS4 inhibitor.

Structural Activity Relationship (SAR)

| Compound ID | Structure | RGS4-Gαo Interaction IC50 (µM) | TNF-α Inhibition IC50 (µM) | Key Structural Features |

| This compound | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | 4.3[1][2] | 2.32 (HTRF), 0.66 (ELISA)[2] | Cyclopropane core with four nitrile groups. Likely acts as a Michael acceptor for covalent modification. |

| CCG-4986 | methyl N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidoate | 3-5[3] | Not Reported | Contains reactive sulfonyl and nitrobenzene moieties. Confirmed to covalently modify cysteine residues on RGS4.[5][6] |

The key takeaway from the available data is the likely importance of a reactive electrophilic center within the inhibitor that can form a covalent bond with nucleophilic cysteine residues on the RGS4 protein. For CCG-4986, this has been demonstrated to be the mode of action.[5][6] The tetracarbonitrile-substituted cyclopropane ring in this compound is a plausible Michael acceptor, suggesting a similar covalent mechanism. The development of more potent and selective analogs would likely involve modifications that optimize the reactivity of this electrophilic center while improving other pharmacological properties such as cell permeability and metabolic stability.

Experimental Protocols

The primary assay used for the discovery and initial characterization of this compound was a High-Throughput Flow Cytometry Protein Interaction Assay (FCPIA) .

Protocol: High-Throughput Flow Cytometry Protein Interaction Assay (FCPIA) for RGS4-Gαo Interaction

Objective: To quantitatively measure the interaction between RGS4 and Gαo and to screen for small molecule inhibitors of this interaction.

Materials:

-

Luminex avidin-coated microspheres

-

Biotinylated RGS4 protein

-

Alexa Fluor 532-labeled Gαo protein

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0)

-

96-well microplates

-

Luminex 96-well plate-based flow cytometer

Procedure:

-

Bead Preparation:

-

Avidin-coated microspheres are washed with an appropriate buffer (e.g., PBS with 1% BSA).

-

Biotinylated RGS4 is incubated with the avidin-coated beads to allow for coupling.

-

The RGS4-coupled beads are washed to remove any unbound protein.

-

-

Assay Plate Preparation:

-

The RGS4-coupled beads are dispensed into the wells of a 96-well plate.

-

Test compounds (e.g., this compound) at various concentrations are added to the wells.

-

-

Protein Interaction:

-

Alexa Fluor 532-labeled Gαo is added to each well.

-

The plate is incubated to allow for the interaction between RGS4 and Gαo.

-

-

Flow Cytometry Analysis:

-

The samples are analyzed using a Luminex flow cytometer.

-

The instrument is set up to detect the microspheres and the associated fluorescence from the labeled Gαo.

-

The median fluorescence intensity (MFI) of the beads in each well is measured, which is proportional to the amount of Gαo bound to RGS4.

-

-

Data Analysis:

-

The MFI values from wells containing test compounds are compared to the MFI of control wells (without inhibitor).

-

IC50 values are calculated by plotting the percent inhibition of the RGS4-Gαo interaction as a function of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

RGS4 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving a G-protein-coupled receptor (GPCR), the activation of the Gαi/o subunit, and the role of RGS4 in terminating the signal. Inhibition of RGS4 by this compound leads to a prolonged signaling response.

Caption: RGS4 signaling pathway and the inhibitory action of this compound.

TNF-α Signaling Pathway

This compound has also been shown to inhibit TNF-α. The following diagram outlines a simplified TNF-α signaling pathway leading to the activation of NF-κB.

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.

Experimental Workflow: High-Throughput Screening for RGS4 Inhibitors

The workflow for identifying small molecule inhibitors of RGS4, such as this compound, using the FCPIA is depicted below.

Caption: High-throughput screening workflow for the identification of RGS4 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCG-4986 - Wikipedia [en.wikipedia.org]

- 5. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: CCG-2046 Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-2046 is a small molecule inhibitor primarily targeting the Regulator of G-protein Signaling 4 (RGS4). It has been identified as a modulator of G-protein coupled receptor (GPCR) signaling pathways and also exhibits inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) production. This technical guide provides a comprehensive overview of the known targets, binding sites, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data.

Core Targets and Mechanism of Action

The primary molecular target of this compound is Regulator of G-protein Signaling 4 (RGS4) . RGS4 is a GTPase-activating protein (GAP) that accelerates the GTP hydrolysis rate of Gα subunits of heterotrimeric G-proteins, thereby attenuating GPCR signaling. This compound inhibits the interaction between RGS4 and the Gαo subunit[1][2].

While direct studies on the binding site of this compound are not extensively published, research on the closely related and structurally similar compound, CCG-4986, provides strong evidence for the mechanism of action. CCG-4986 acts as a covalent modifier of RGS4, specifically targeting Cysteine-132 (Cys-132) on the Gα-interaction face of RGS4[3]. This covalent modification likely causes steric hindrance, thereby blocking the interaction with the Gα subunit. Given the structural similarity, it is highly probable that this compound shares this binding site and covalent modification mechanism.

A secondary target of this compound is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production[4][5]. The precise mechanism of how this compound inhibits TNF-α production has not been fully elucidated but is a key biological activity of the compound.

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activities.

| Target | Assay Type | Metric | Value | Reference |

| RGS4-Gαo Interaction | Flow Cytometry Protein Interaction Assay (FCPIA) | IC50 | 4.3 µM | [1][2] |

| TNF-α Production | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 2.32 µM | [4] |

| TNF-α Production | Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 | 0.66 µM | [4] |

Signaling Pathways and Experimental Workflows

RGS4-Mediated GPCR Signaling Pathway

The following diagram illustrates the canonical GPCR signaling pathway and the inhibitory role of this compound on RGS4.

Caption: Inhibition of RGS4 by this compound, prolonging G-protein signaling.

Experimental Workflow: Flow Cytometry Protein Interaction Assay (FCPIA)

This diagram outlines the workflow for identifying RGS4 inhibitors using FCPIA.

Caption: Workflow of the Flow Cytometry Protein Interaction Assay (FCPIA).

Experimental Protocols

Flow Cytometry Protein Interaction Assay (FCPIA) for RGS4-Gαo Interaction

This assay is adapted from the method used to identify the initial class of RGS4 inhibitors[1][4].

1. Reagent Preparation:

- Bead Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 1% Bovine Serum Albumin (BSA).

- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4.

- Biotinylated RGS4: Prepare a stock solution of biotinylated RGS4 in Assay Buffer.

- Fluorescently-labeled Gαo: Prepare a stock solution of Gαo labeled with a fluorescent dye (e.g., Alexa Fluor 488) in Assay Buffer.

- Test Compound (this compound): Prepare serial dilutions in Assay Buffer containing a final concentration of 1% DMSO.

2. Assay Procedure:

- Wash avidin-coated microspheres (e.g., Luminex beads) with Bead Coupling Buffer.

- Incubate the washed beads with biotinylated RGS4 for 1 hour at room temperature to allow for coupling.

- Wash the RGS4-coupled beads with Assay Buffer to remove unbound RGS4.

- In a 96-well plate, add the RGS4-coupled beads.

- Add the test compound (this compound) or vehicle control (1% DMSO) to the wells.

- Add the fluorescently-labeled Gαo to the wells.

- Incubate the plate for 1-2 hours at room temperature, protected from light.

- Analyze the samples on a flow cytometer capable of bead-based assays (e.g., Luminex).

3. Data Analysis:

- Measure the mean fluorescence intensity (MFI) of the beads in each well.

- Normalize the data to the vehicle control (100% interaction) and a control with no Gαo (0% interaction).

- Plot the normalized MFI against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TNF-α Inhibition

This protocol is based on commercially available HTRF assay kits for TNF-α detection[5][6].

1. Cell Culture and Treatment:

- Culture a suitable cell line that produces TNF-α upon stimulation (e.g., human THP-1 monocytes).

- Seed the cells in a 96-well or 384-well plate and allow them to adhere.

- Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

- Stimulate the cells with a TNF-α inducing agent (e.g., Lipopolysaccharide, LPS) and incubate for a specified period (e.g., 4-24 hours).

2. HTRF Assay Procedure:

- Following the manufacturer's instructions, prepare the HTRF reagents, which typically include a europium cryptate-labeled anti-TNF-α antibody and an XL665-labeled anti-TNF-α antibody.

- Transfer the cell culture supernatant containing the secreted TNF-α to a new assay plate.

- Add the HTRF antibody pair to the supernatant.

- Incubate the plate at room temperature for the recommended time (e.g., 2-4 hours), protected from light.

3. Data Acquisition and Analysis:

- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

- Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

- Normalize the HTRF ratios to the stimulated vehicle control (100% TNF-α production) and unstimulated control (0% production).

- Plot the normalized data against the log concentration of this compound and determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition

This is a standard immunoassay protocol for quantifying TNF-α in cell culture supernatants[4].

1. Reagent Preparation and Plate Coating:

- Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.

- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Assay Procedure:

- Wash the blocked plate.

- Add the cell culture supernatants (from the cell culture and treatment protocol above) and TNF-α standards to the plate.

- Incubate for 2 hours at room temperature.

- Wash the plate.

- Add a detection antibody (biotinylated anti-TNF-α antibody) and incubate for 1 hour at room temperature.

- Wash the plate.

- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

- Wash the plate.

- Add a substrate solution (e.g., TMB) and incubate until a color develops.

- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

3. Data Analysis:

- Read the absorbance at 450 nm on a microplate reader.

- Generate a standard curve using the TNF-α standards.

- Calculate the concentration of TNF-α in the samples from the standard curve.

- Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a valuable research tool for studying GPCR signaling and inflammatory responses. Its primary mechanism of action is the inhibition of the RGS4-Gαo interaction, likely through covalent modification of Cys-132 on RGS4. Additionally, it demonstrates potent inhibition of TNF-α production. The experimental protocols provided herein offer a foundation for further investigation into the biological activities and therapeutic potential of this compound.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CCG-2046 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-2046 is a small molecule inhibitor of Regulator of G protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling.[1][2][3] They function by accelerating the intrinsic GTPase activity of G protein α subunits, thereby shortening the duration of signaling.[3][4][5] this compound has been identified as an inhibitor of the RGS4-Gαo interaction with an IC50 of 4.3 μM.[6] By inhibiting RGS4, this compound can prolong the active, GTP-bound state of Gα subunits, leading to enhanced downstream signaling.

One of the key signaling pathways modulated by RGS4 is the RhoA pathway, which plays a crucial role in various cellular processes, including cell proliferation, migration, and gene transcription. Activation of the Gαq or Gα12/13 subunits can lead to the activation of RhoA. Activated RhoA, in turn, promotes the nuclear translocation of Myocardin-Related Transcription Factor (MRTF), which then acts as a co-activator for the Serum Response Factor (SRF). The MRTF/SRF complex binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription.

This document provides a detailed protocol for an in vitro assay to characterize the activity of this compound using a Serum Response Factor (SRF) luciferase reporter assay. This cell-based assay provides a quantitative measure of the downstream consequences of RGS4 inhibition.

Signaling Pathway of RGS4 Inhibition by this compound

The following diagram illustrates the signaling cascade from GPCR activation to SRF-mediated gene expression and the point of intervention by this compound.

Caption: Signaling pathway of RGS4 inhibition by this compound.

Experimental Protocol: SRF-Luciferase Reporter Assay

This protocol details the steps to measure the effect of this compound on SRF-mediated gene transcription.

1. Materials and Reagents

-

Cell Line: HEK293 cells stably expressing an SRF-luciferase reporter construct (e.g., SRF-RE Leeporter™ - HEK293 Cell Line).[7][8]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) if required for the stable cell line.[7][8]

-

Assay Medium: DMEM with 0.5% FBS.

-

This compound: Prepare a stock solution in DMSO.

-

GPCR Agonist: A known agonist for a Gαq or Gα12/13-coupled receptor endogenously or exogenously expressed in the HEK293 cells (e.g., Lysophosphatidic acid (LPA)).

-

Assay Plate: White, clear-bottom 96-well plates.

-

Luciferase Assay Reagent: (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer: For measuring luminescence.

2. Experimental Workflow

The following diagram outlines the major steps in the experimental workflow.

Caption: Experimental workflow for the this compound SRF-luciferase reporter assay.

3. Detailed Procedure

Day 1: Cell Seeding

-

Culture the SRF-luciferase reporter HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in the culture medium.

-

Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[7][8]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Serum Starvation and Compound Treatment

-

After overnight incubation, gently aspirate the culture medium.

-

Wash the cells once with 100 µL of sterile PBS.

-

Add 100 µL of assay medium (DMEM with 0.5% FBS) to each well.

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator to serum starve the cells.

-

Prepare serial dilutions of this compound in assay medium. A suggested concentration range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

After the serum starvation period, add the this compound dilutions and vehicle control to the respective wells.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C.

Day 2: Agonist Stimulation and Incubation

-

Prepare the GPCR agonist solution in assay medium at the desired final concentration (e.g., 10 µM LPA).

-

Add the agonist to all wells except for the unstimulated control wells.

-

Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

Day 2: Luciferase Assay

-

Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

-

Measure the luminescence of each well using a luminometer.

4. Controls

-

Unstimulated Control: Cells treated with vehicle (DMSO) but not stimulated with the agonist. This represents the basal level of SRF activity.

-

Vehicle Control: Cells treated with vehicle (DMSO) and stimulated with the agonist. This represents the maximum stimulated SRF activity.

-

Positive Control (Optional): A known inhibitor of the RhoA pathway can be used as a positive control for assay validation.

Data Presentation and Analysis

The luminescence data should be recorded and analyzed. The results can be presented as fold induction of luciferase activity relative to the unstimulated control.

Calculation:

Fold Induction = (Luminescence of treated/stimulated well) / (Average Luminescence of unstimulated control wells)

The data can be summarized in a table as shown below:

| This compound Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | Fold Induction | % Inhibition |

| 0 (Vehicle) | 500,000 | 25,000 | 10.0 | 0 |

| 0.1 | 480,000 | 22,000 | 9.6 | 4.4 |

| 1 | 400,000 | 18,000 | 8.0 | 22.2 |

| 10 | 250,000 | 15,000 | 5.0 | 55.6 |

| 50 | 150,000 | 10,000 | 3.0 | 77.8 |

| 100 | 120,000 | 8,000 | 2.4 | 84.4 |

| Unstimulated | 50,000 | 5,000 | 1.0 | - |

RLU: Relative Light Units

The % inhibition can be calculated as follows:

% Inhibition = [1 - (Fold Induction of this compound treated well - 1) / (Fold Induction of Vehicle control - 1)] * 100

The results can then be plotted on a graph with the concentration of this compound on the x-axis and the fold induction or % inhibition on the y-axis to determine the IC50 value.

Conclusion

This in vitro SRF-luciferase reporter assay provides a robust and quantitative method for characterizing the activity of this compound as an RGS4 inhibitor. By measuring the downstream transcriptional output of the Gα-RhoA signaling pathway, this assay allows for the determination of the potency and efficacy of this compound in a cellular context. The detailed protocol and data analysis framework provided here will enable researchers to effectively utilize this assay in their drug discovery and development efforts.

References

- 1. Interaction between the RGS domain of RGS4 with G protein alpha subunits mediates the voltage-dependent relaxation of the G protein-gated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction between the RGS domain of RGS4 with G protein α subunits mediates the voltage-dependent relaxation of the G protein-gated potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the affinity and selectivity of RGS protein interaction with G alpha subunits by a conserved asparagine/serine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GAIP and RGS4 are GTPase-activating proteins for the Gi subfamily of G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The regulators of G protein signaling (RGS) domains of RGS4, RGS10, and GAIP retain GTPase activating protein activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abgenex.com [abgenex.com]

- 8. abeomics.com [abeomics.com]

Application Notes and Protocols for CCG-2046 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-2046 is a small molecule inhibitor primarily recognized for its activity against Regulator of G-protein Signaling 4 (RGS4) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in various cell-based assays, which are crucial for investigating its therapeutic potential and mechanism of action. While this compound is part of a series of compounds with the "CCG-" prefix, it is important to note that other compounds in this series, such as CCG-1423 and CCG-203971, are established inhibitors of the Rho/MKL/SRF signaling pathway.[5][6] The direct inhibitory effect of this compound on the Rho/MKL/SRF pathway has not been definitively established; its cellular effects are likely mediated through its known targets, RGS4 and TNF-α.

Mechanism of Action

This compound exhibits a dual inhibitory role:

-

RGS4 Inhibition: It inhibits the interaction between RGS4 and the Gαo subunit with an IC50 of 4.3 μM.[1][2] RGS proteins are critical regulators of G protein-coupled receptor (GPCR) signaling, accelerating the GTP hydrolysis rate of Gα subunits and thus attenuating the signal. By inhibiting RGS4, this compound can prolong the signaling of certain GPCRs.

-

TNF-α Inhibition: this compound also acts as a TNF-α inhibitor, with reported IC50 values of 2.32 μM in a Homogeneous Time Resolved Fluorescence (HTRF) assay and 0.66 μM in an ELISA assay.[1][3][4] TNF-α is a pro-inflammatory cytokine involved in a wide range of cellular processes, including inflammation, apoptosis, and cell proliferation.

Data Presentation

The following table summarizes the known quantitative data for this compound.

| Target | Assay Type | IC50 Value | Reference |

| RGS4-Gαo interaction | Flow Cytometry Protein Interaction Assay | 4.3 μM | [1][2] |

| TNF-α | HTRF Assay | 2.32 μM | [1][3][4] |

| TNF-α | ELISA | 0.66 μM | [1][3][4] |

Note: At the time of this writing, specific IC50 values for this compound in cell-based assays such as proliferation, migration, and invasion have not been widely reported in the literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Signaling Pathway

The signaling pathway diagram below illustrates the primary mechanisms of action of this compound as an inhibitor of RGS4 and TNF-α.

Caption: this compound inhibits RGS4-mediated Gα inactivation and TNF-α signaling.

Experimental Protocols

The following are detailed protocols for key cell-based assays. Researchers should optimize these protocols for their specific experimental conditions.

General Experimental Workflow

The diagram below outlines a general workflow for conducting cell-based assays with this compound.

Caption: General workflow for cell-based assays using this compound.

Cell Proliferation Assay (CCK-8/MTT)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

Selected cell line

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

Quantification:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Selected cell line

-

Complete culture medium and serum-free medium

-

This compound

-

6-well or 12-well plates

-

200 µL pipette tip or a wound healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

-

Creating the "Wound":

-

Gently scratch the monolayer with a sterile 200 µL pipette tip to create a uniform "wound".

-

Alternatively, use a wound healing insert to create a more consistent gap.

-

Wash the wells with PBS to remove detached cells.

-

-

This compound Treatment:

-

Add serum-free or low-serum medium containing different concentrations of this compound or vehicle control.

-

-

Image Acquisition:

-

Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

-

Compare the migration rate between this compound treated and control groups.

-

Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the effect of this compound on the invasive potential of cells.

Materials:

-

Selected cell line

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

Procedure:

-

Coating Inserts (for invasion):

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for polymerization.

-

-

Cell Preparation and Seeding:

-

Harvest cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

In the lower chamber, add 500 µL of medium containing a chemoattractant (e.g., 10% FBS).

-

Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, remove the medium from the upper and lower chambers.

-

Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

-

-

Data Analysis:

-

Calculate the average number of invading cells per field.

-

Compare the invasion rate between this compound treated and control groups.

-

Conclusion

This compound is a valuable research tool for investigating cellular processes regulated by RGS4 and TNF-α. The provided protocols offer a framework for studying the effects of this compound on cell proliferation, migration, and invasion. It is essential for researchers to perform careful dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup. Further research is warranted to elucidate the full spectrum of cellular effects of this compound and its potential therapeutic applications.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Small-Molecule Inhibition of Rho/MKL/SRF Transcription in Prostate Cancer Cells: Modulation of Cell Cycle, ER Stress, and Metastasis Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]

CCG-2046 in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-2046 is a small molecule inhibitor with demonstrated activity against two key signaling proteins implicated in a variety of cellular processes, including those in the central nervous system (CNS): Regulator of G protein Signaling 4 (RGS4) and Tumor Necrosis Factor-alpha (TNF-α). While direct applications of this compound in neuroscience are still emerging, its mechanisms of action suggest significant potential for investigating neuronal signaling, neuroinflammation, and neurodegenerative processes. These application notes provide an overview of the potential uses of this compound in neuroscience research, based on the functions of its known targets, along with detailed protocols for relevant in vitro assays.

Mechanism of Action

This compound exerts its biological effects through the inhibition of:

-

Regulator of G protein Signaling 4 (RGS4): RGS4 is a GTPase-activating protein that negatively regulates G protein-coupled receptor (GPCR) signaling by accelerating the hydrolysis of GTP bound to the Gα subunits of heterotrimeric G proteins.[1] RGS4 is highly expressed in the brain and is involved in modulating neurotransmitter signaling, synaptic plasticity, and neuronal development.[2][3] Inhibition of RGS4 can prolong the signaling of certain GPCRs, offering a mechanism to enhance endogenous signaling pathways.

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a central role in neuroinflammation.[4][5] It is produced by microglia, astrocytes, and neurons and is involved in synaptic plasticity, neurogenesis, and the pathogenesis of various neurological disorders.[5][6] Inhibition of TNF-α can mitigate inflammatory responses in the CNS.

Data Presentation

| Target | Assay Type | IC50 Value | Reference |

| RGS4-Gαo interaction | Flow Cytometry Protein Interaction Assay | 4.3 µM | [7] |

| TNF-α | HTRF Assay | 2.32 µM | [8] |

| TNF-α | ELISA Assay | 0.66 µM | [8] |

Application Notes in Neuroscience Research

Based on its dual inhibitory activity, this compound can be a valuable tool for exploring several areas of neuroscience:

-

Modulation of Neurotransmitter Signaling: By inhibiting RGS4, this compound can potentiate the signaling of GPCRs for neurotransmitters such as dopamine and adenosine. This could be useful in studying disorders where these signaling pathways are dysregulated, such as Parkinson's disease.[9][10]

-

Neuroinflammation Studies: As a TNF-α inhibitor, this compound can be employed to investigate the role of neuroinflammation in various CNS pathologies, including neurodegenerative diseases, stroke, and traumatic brain injury.[11][12] It can be used to study the downstream effects of TNF-α signaling on glial cell activation and neuronal viability.

-

Neurite Outgrowth and Neuronal Development: RGS4 has been shown to be involved in motoneuron axon outgrowth and neuronal development.[2] By modulating RGS4 activity, this compound could be used to study the molecular mechanisms governing neurite extension and neuronal differentiation.

-

Astrocyte and Microglia Activation: TNF-α is a key regulator of astrocyte and microglia activation.[13][14] this compound can be utilized to dissect the role of TNF-α in glial cell-mediated inflammatory responses and their subsequent effects on neuronal function.

-

Blood-Brain Barrier Integrity: TNF-α is known to increase the permeability of the blood-brain barrier.[15] this compound could be a useful tool to study the mechanisms of blood-brain barrier disruption in neuroinflammatory conditions.

Experimental Protocols

Neurite Outgrowth Assay Using PC12 Cells

This protocol describes how to assess the effect of this compound on neurite outgrowth in PC12 cells, a common model for studying neuronal differentiation.[16]

Materials:

-

PC12 cells

-

Collagen Type IV-coated culture plates

-